Methyl 4-formyl-3-methoxybenzoate
Overview
Description
Methyl 4-formyl-3-methoxybenzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, featuring a formyl group at the fourth position and a methoxy group at the third position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-3-methoxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 3-methoxybenzoate using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide and phosphorus oxychloride as reagents. The reaction proceeds under controlled temperature conditions to yield the desired product.
Another method involves the oxidation of methyl 4-hydroxymethyl-3-methoxybenzoate using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. This reaction also requires careful control of reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes utilize optimized reaction conditions and catalysts to maximize yield and minimize by-products. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Methyl 4-carboxy-3-methoxybenzoate.
Reduction: Methyl 4-hydroxymethyl-3-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-3-methoxybenzoate is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-formyl-3-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In drug development, its formyl and methoxy groups may interact with biological targets, influencing the compound’s pharmacological properties.
Comparison with Similar Compounds
Methyl 4-formyl-3-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-formylbenzoate: Lacks the methoxy group, resulting in different reactivity and applications.
Methyl 3-methoxybenzoate: Lacks the formyl group, affecting its chemical behavior and uses.
Methyl 4-hydroxymethyl-3-methoxybenzoate: Contains a hydroxymethyl group instead of a formyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in the presence of both the formyl and methoxy groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
methyl 4-formyl-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBJVDPDKULDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442713 | |
Record name | Methyl 4-formyl-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74733-24-7 | |
Record name | Benzoic acid, 4-formyl-3-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74733-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-formyl-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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